![molecular formula C18H25ClN2O4S B4396077 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-cyclopentyl-4-piperidinecarboxamide](/img/structure/B4396077.png)
1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-cyclopentyl-4-piperidinecarboxamide
Overview
Description
This compound, also known as SBI-425, is a potent and selective inhibitor of tissue-nonspecific alkaline phosphatase (TNAP) . It’s an orally available biochemical that has been used in research for its potential therapeutic applications.
Molecular Structure Analysis
The molecular formula of this compound is C13H12ClN3O4S . Its molecular weight is 341.77 . The structure includes a sulfonyl group attached to a 5-chloro-2-methoxyphenyl group and a cyclopentyl-4-piperidinecarboxamide group .Physical And Chemical Properties Analysis
This compound is a white to beige powder . It is soluble in DMSO . It should be stored at temperatures between 2-8°C .Scientific Research Applications
Medicinal Chemistry: Potential Tocolytic Agent
This compound has been identified as a potential therapeutic agent for the management of preterm labor. It could serve as a tocolytic agent, which is used to suppress premature labor by inhibiting contractions of the uterus .
Pharmacology: Cardiovascular Drug Research
In cardiovascular drug research, derivatives of this compound have been explored for their role in cardioprotection. Specifically, they have been studied for their ability to block certain channels in cardiac cells, which could be beneficial in conditions like ischemia .
Biochemistry: Vasopressin Receptor Antagonism
Biochemically, the compound has been characterized as a selective, nonpeptide vasopressin V1b receptor antagonist. This suggests its potential use in treating conditions related to the dysregulation of this receptor, such as stress-related disorders .
Organic Chemistry: Suzuki–Miyaura Coupling
In organic chemistry, the sulfonyl moiety present in the compound is of particular interest. Sulfonyl-containing compounds are often used in Suzuki–Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds, a fundamental step in the synthesis of various organic compounds .
Analytical Chemistry: TNAP Inhibition
Analytically, a closely related compound has been developed as a potent and selective inhibitor of tissue-nonspecific alkaline phosphatase (TNAP). Such inhibitors are valuable in analytical assays to study bone metabolism and related disorders .
Chemical Engineering: Imaging Agent Development
In the field of chemical engineering, attaching a methoxyphenylpiperazine moiety to a macrocycle ligand, which is structurally similar to the compound , provides an excellent agent for imaging purposes. This application is crucial in the development of new diagnostic tools .
Safety and Hazards
properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)sulfonyl-N-cyclopentylpiperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O4S/c1-25-16-7-6-14(19)12-17(16)26(23,24)21-10-8-13(9-11-21)18(22)20-15-4-2-3-5-15/h6-7,12-13,15H,2-5,8-11H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFOHPBCURWHTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(CC2)C(=O)NC3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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